

4-Methylumbelliferyl Phosphate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Methylumbelliferyl phosphate

Cat. No.: B160302

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CAS Number: 3368-04-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of **4-Methylumbelliferyl phosphate** (4-MUP). 4-MUP is a widely utilized fluorogenic substrate for the detection of phosphatase activity, including that of acid and alkaline phosphatases. Its enzymatic hydrolysis yields the highly fluorescent product 4-methylumbelliferone (4-MU), providing a sensitive method for monitoring enzyme kinetics and for high-throughput screening applications.

Core Properties and Data

4-Methylumbelliferyl phosphate is a solid, water-soluble compound. The key physical and chemical properties are summarized in the table below for easy reference.

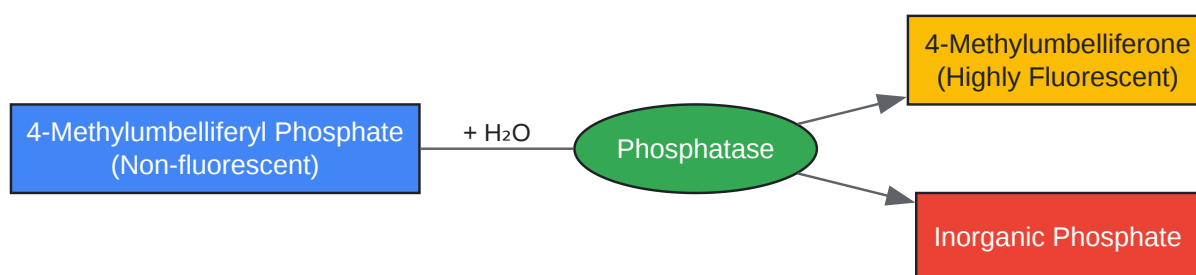
Property	Value	References
CAS Number	3368-04-5	[1][2]
Molecular Formula	C ₁₀ H ₉ O ₆ P	[1]
Molecular Weight	256.15 g/mol	
Appearance	White to off-white solid	
Melting Point	214-216 °C	
Solubility	Water: 25 mg/mL	
DMF: 10 mg/mL	[1]	
DMSO: 20 mg/mL	[1]	
PBS (pH 7.2): 5 mg/mL	[1]	
Ethanol/Water (1:1)	[3]	
Storage Temperature	-20°C, protect from light	[3]

The enzymatic product, 4-methylumbelliferone (4-MU), exhibits pH-dependent fluorescence.

Condition	Excitation Maximum	Emission Maximum	References
pH 4.6	330 nm	445-454 nm	[1]
pH 7.4	370 nm	445-454 nm	[1]
pH 10.3 - 10.4	364 - 385 nm	448 - 454 nm	[1]
General (pH > 10)	~360 nm	~448 nm	[4]

Enzymatic Reaction and Assay Principle

The fundamental principle behind the use of 4-MUP is its enzymatic conversion to a fluorescent product. Phosphatases catalyze the hydrolysis of the phosphate group from 4-MUP, releasing inorganic phosphate and the highly fluorescent molecule 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the phosphatase activity.



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Enzymatic hydrolysis of 4-MUP by a phosphatase.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for alkaline and acid phosphatase assays using 4-MUP. These should be optimized for specific experimental conditions.

Alkaline Phosphatase Assay Protocol

This protocol is designed for a 96-well plate format and is suitable for measuring alkaline phosphatase activity in various samples, including serum and cell lysates.[5]

1. Reagent Preparation:

- **Assay Buffer:** Prepare a buffer appropriate for alkaline phosphatase, typically with a pH around 10.0 (e.g., 0.1 M Glycine, pH 10.5).
- **4-MUP Substrate Solution (5 mM):** Dissolve 4-MUP in the assay buffer to a final concentration of 5 mM. This stock solution should be stored at -20°C and protected from light.
- **Stop Solution:** A solution to terminate the enzymatic reaction, such as 0.2 M NaOH or a glycine/ammonium hydroxide buffer at pH 10.5.
- **4-MU Standard Curve:** Prepare a series of dilutions of 4-methylumbelliferone in the assay buffer to generate a standard curve for quantifying the amount of product formed.

2. Assay Procedure:

- Add 1-20 μL of the sample (e.g., serum, cell lysate) to the wells of a black 96-well plate.
- Bring the total volume in each well to approximately 100 μL with the assay buffer.
- Initiate the reaction by adding 20 μL of the 5 mM 4-MUP substrate solution to each well.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes), protected from light.[5] The incubation time may be adjusted based on the enzyme activity in the sample.
- Stop the reaction by adding 20 μL of the stop solution.
- Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 440 nm.
- Calculate the phosphatase activity by comparing the fluorescence of the samples to the 4-MU standard curve.

Acid Phosphatase Assay Protocol

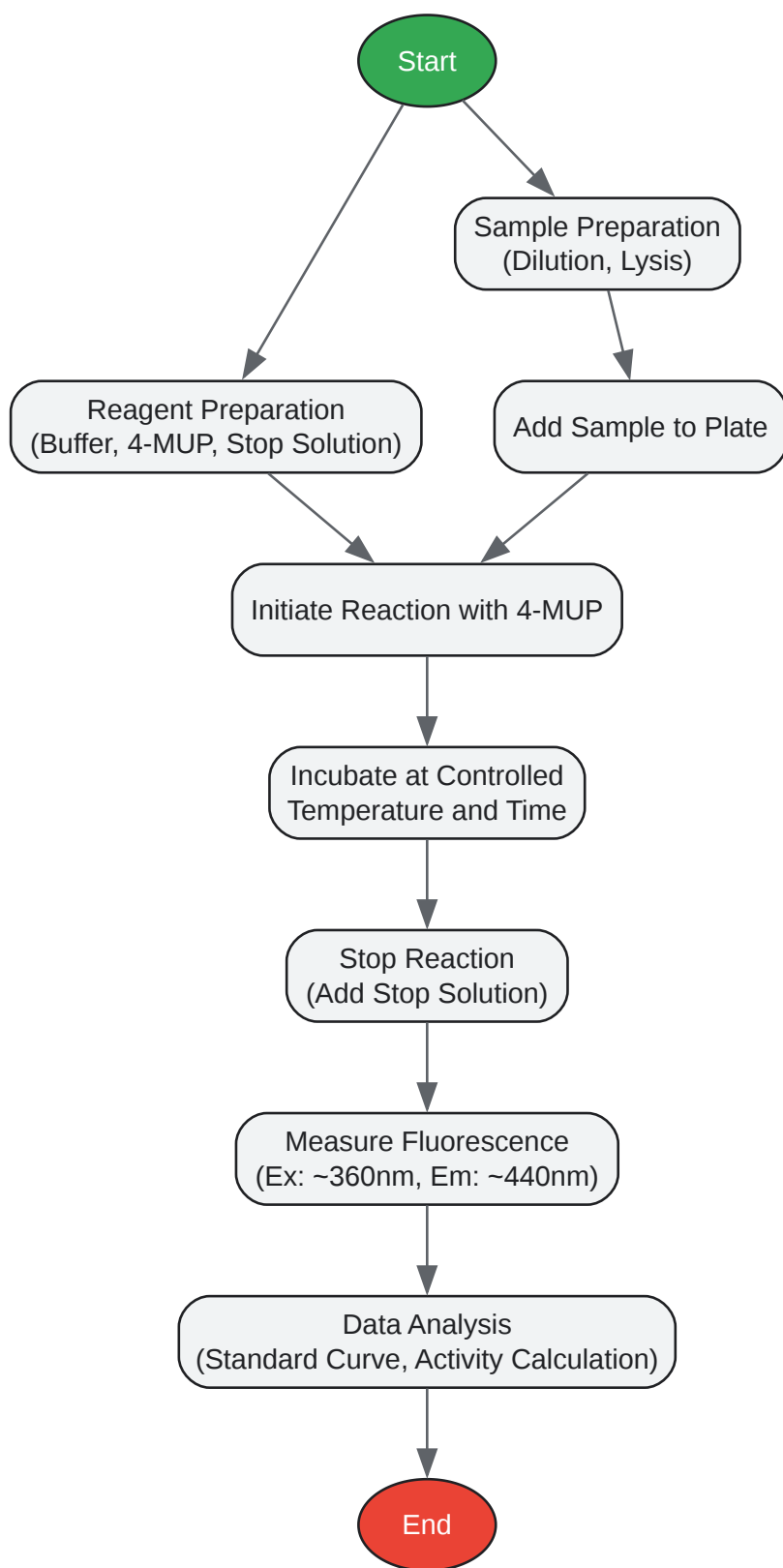
This protocol is adapted for measuring acid phosphatase activity, which functions optimally at an acidic pH.

1. Reagent Preparation:

- **Assay Buffer:** Prepare a buffer with an acidic pH, such as 0.1 M sodium acetate or citrate buffer at pH 4.8 - 6.0.
- **4-MUP Substrate Solution (5 mM):** Dissolve 4-MUP in the acidic assay buffer to a final concentration of 5 mM.
- **Stop Solution:** A high pH buffer to both stop the reaction and maximize the fluorescence of 4-MU (e.g., 0.1 M ammonium hydroxide/glycine buffer, pH 10.5).
- **4-MU Standard Curve:** Prepare a standard curve of 4-methylumbelliferone in the stop solution.

2. Assay Procedure:

- Prepare a reaction mixture containing the sample (e.g., 5.0 μ L of serum enzyme), 50 μ L of 5.0 mM 4-MUP, and 10 μ L of 1.0 M buffer at pH 6.0, for a total volume of 100 μ L.
- Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.
- Terminate the reaction by adding a larger volume of the stop solution (e.g., 2.9 mL of 0.1 M ammonium hydroxide/glycine buffer, pH 10.5).
- Thoroughly mix the samples.
- Measure the fluorescence in a fluorometer.
- Quantify the enzyme activity using the 4-MU standard curve.



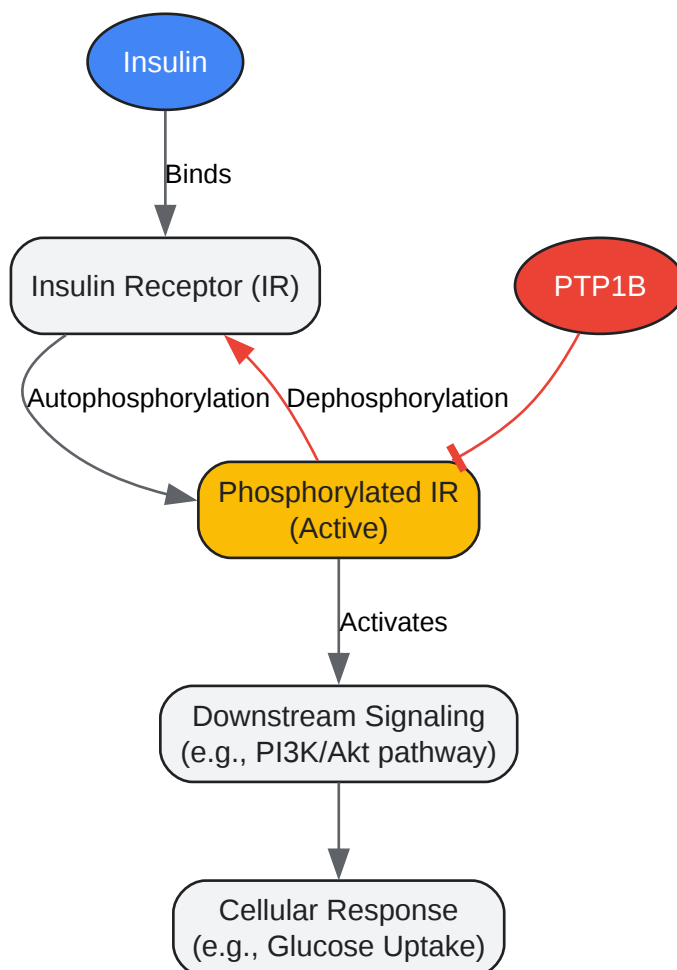
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A generalized workflow for a phosphatase assay using 4-MUP.

Application in Signaling Pathway Analysis

Phosphatases are critical regulators of cellular signaling pathways, often acting in opposition to kinases to control the phosphorylation state of key signaling proteins. The activity of specific phosphatases within these pathways can be a crucial indicator of cellular state and a target for therapeutic intervention. 4-MUP serves as a valuable tool for assessing the activity of these phosphatases.

A prominent example is the role of Protein Tyrosine Phosphatase 1B (PTP1B) as a negative regulator of the insulin signaling pathway. PTP1B dephosphorylates the activated insulin receptor, thereby attenuating the downstream signaling cascade.^{[6][7]} Increased PTP1B activity is associated with insulin resistance.^[7] The activity of purified or immunoprecipitated PTP1B can be determined using a fluorogenic substrate like 4-MUP (or more specific substrates) to screen for inhibitors that could potentially enhance insulin sensitivity.



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Role of PTP1B in the insulin signaling pathway.

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